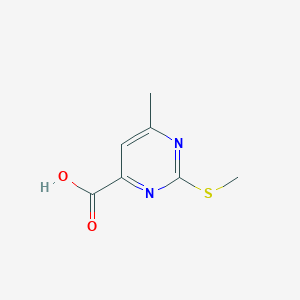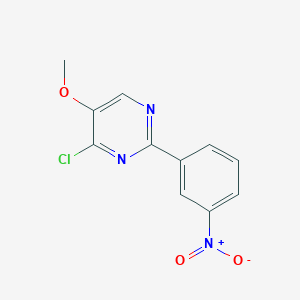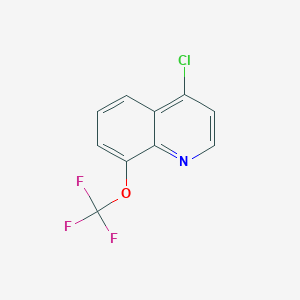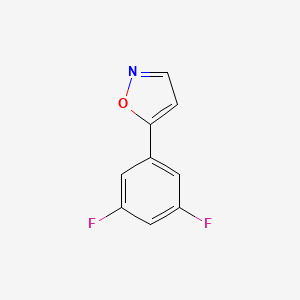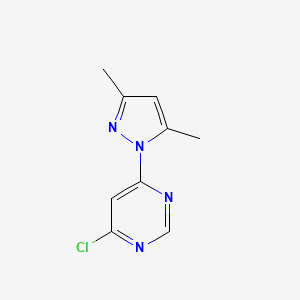![molecular formula C12H14N4S B1416614 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 1019111-89-7](/img/structure/B1416614.png)
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
The compound “5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . The indole group is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve deprotection steps. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involved the simultaneous deprotection of phthalimide and acetyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a compound with the molecular formula C17H14N3O2Cl had a yield of 89%, a melting point of 211–213°C, and was characterized using FT-IR and 1H-NMR .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral efficacy.
Anti-inflammatory Activity
The indole nucleus is a common feature in many anti-inflammatory agents. The ability of indole derivatives to modulate inflammatory pathways makes them valuable in the development of new therapeutic agents for treating chronic inflammation-related diseases .
Anticancer Activity
Indole derivatives are known to possess anticancer properties. They can interfere with various cellular processes in cancer cells, such as cell cycle regulation and apoptosis. This makes them a focus of research for potential cancer treatments .
Antimicrobial Activity
The antimicrobial activity of indole derivatives includes action against a broad spectrum of microorganisms. Researchers are interested in these compounds due to their potential to overcome antibiotic resistance .
Antidiabetic Activity
Indole derivatives have shown promise in the treatment of diabetes by influencing glucose metabolism and insulin sensitivity. Their role in managing blood sugar levels is an area of active research .
Antimalarial Activity
Malaria treatment research has benefited from the exploration of indole derivatives, which have been found to exhibit antimalarial effects. Their potential to act against Plasmodium species is significant for developing new antimalarial drugs .
Anticholinesterase Activity
Indole compounds can also serve as anticholinesterase agents, which are useful in treating neurodegenerative diseases like Alzheimer’s. They work by inhibiting enzymes that break down neurotransmitters, thus improving neuronal communication .
Antioxidant Activity
The antioxidant properties of indole derivatives help in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is crucial for developing preventive therapies against oxidative stress-related conditions .
Safety And Hazards
Direcciones Futuras
The future directions for the research and development of “5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their pharmacological properties. Given the broad range of biological activities exhibited by similar compounds, they could be of interest in the development of new drugs .
Propiedades
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12-15-14-11(17-12)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4H,5-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBDKFNQSJWCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
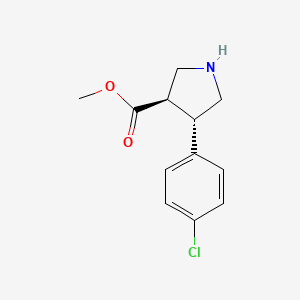

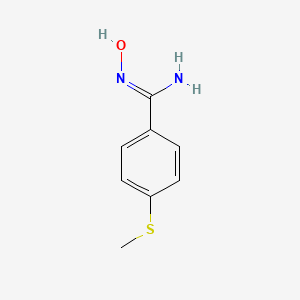
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)
